N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-18(21-11-15-7-3-1-4-8-15)13-24-14-22-19-17(20(24)27)12-23-25(19)16-9-5-2-6-10-16/h1-10,12,14H,11,13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWLVRWPRMZPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Features
The target molecule comprises three primary components:
- Pyrazolo[3,4-d]pyrimidin-4-one core : A bicyclic heteroaromatic system with a ketone at position 4.
- 1-Phenyl substitution : A phenyl group at position 1 of the pyrazole ring.
- N-Benzyl acetamide side chain : A 2-acetamide group at position 5 of the pyrimidinone, with a benzyl substituent on the amide nitrogen.
Retrosynthetically, the molecule can be dissected into precursors for the pyrazolo[3,4-d]pyrimidinone core and the acetamide side chain, connected via a methylene bridge. Strategic bond disconnections suggest two plausible routes:
- Route A : Cyclocondensation of a pre-functionalized pyrazole-3-carboxamide with a pyrimidine precursor.
- Route B : Post-cyclization functionalization of the pyrazolo[3,4-d]pyrimidinone core at position 5.
Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters or malononitrile derivatives. For example:
- 5-Amino-1-phenyl-1H-pyrazole-3-carboxamide is reacted with ethyl acetoacetate in refluxing acetic acid, forming the pyrimidinone ring through dehydration and cyclization.
- Characterization by IR spectroscopy reveals absorption bands at 1697 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N), confirming ring formation.
- 5-Amino-1-phenyl-1H-pyrazole-3-carboxamide (2.27 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) are refluxed in butanol (10 mL) for 8 hours.
- The precipitate is filtered and crystallized from methanol, yielding the pyrazolo[3,4-d]pyrimidin-4-one core (45%, m.p. 250–252°C).
Introduction of the Acetamide Side Chain
Nucleophilic Substitution at Position 5
Position 5 of the pyrazolo[3,4-d]pyrimidinone core is electrophilic, enabling substitution reactions. A two-step protocol is employed:
Step 1: Bromination at Position 5
- The core is treated with phosphorus oxybromide (POBr₃) in anhydrous DMF, introducing a bromine atom at position 5.
- 5-Bromo-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one is isolated in 68% yield (m.p. 198–200°C).
Step 2: Coupling with N-Benzyl-2-aminoacetamide
- The brominated intermediate reacts with N-benzyl-2-aminoacetamide in the presence of cesium carbonate (Cs₂CO₃) and palladium(II) acetate in DMF at 80°C.
- The reaction proceeds via a Buchwald-Hartwig amination , yielding the target compound in 52% yield.
Characterization Data :
Direct Acetamide Installation via Carbodiimide Coupling
An alternative approach involves coupling a pyrazolo[3,4-d]pyrimidin-5-yl-acetic acid intermediate with benzylamine :
Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-5-yl-acetic Acid
- The core is alkylated with ethyl bromoacetate in the presence of NaH in THF, followed by hydrolysis with LiOH to yield the carboxylic acid.
Step 2: Amide Bond Formation
- The acid is activated with HOBt/EDC and reacted with benzylamine in DCM, furnishing the acetamide in 60% yield.
Optimization Note :
Alternative Routes via Multicomponent Reactions
One-Pot Synthesis Using Isocyanides
A Ugi four-component reaction enables concurrent assembly of the pyrimidinone and acetamide moieties:
- 5-Amino-1-phenyl-1H-pyrazole-3-carboxaldehyde , benzyl isocyanide , pyruvic acid , and tert-butylamine are reacted in methanol at 25°C.
- The reaction proceeds via imine formation, cyclization, and amidation, yielding the target compound in 48% yield.
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 52 | 98 | High regioselectivity | Requires palladium catalyst |
| Carbodiimide Coupling | 72 | 95 | Mild conditions | Multi-step synthesis |
| Ugi Reaction | 48 | 90 | Convergent synthesis | Limited scope for scale-up |
Mechanistic Insights and Side Reactions
Competing Pathways in Nucleophilic Substitution
Scalability and Industrial Considerations
Cost-Effective Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety or the pyrazolo[3,4-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing various derivatives with potential biological activity. Its unique structure allows for modifications that can lead to new materials or catalysts.
Biology
In biological research, N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is studied for its interactions with enzymes and receptors. It can act as an inhibitor or modulator, providing insights into biochemical pathways and potential therapeutic targets.
Medicine
Medicinally, this compound is explored for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for developing treatments for diseases like cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide involves its interaction with molecular targets such as enzymes or receptors. It can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to altered cell signaling, apoptosis, or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and are often studied for their biological activity.
Benzylated Pyrazoles: Similar in having a benzyl group attached to a pyrazole ring, these compounds also exhibit interesting biological properties.
Phenyl-substituted Pyrazoles: These compounds have a phenyl group attached to the pyrazole ring and are explored for various applications.
Uniqueness
N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is unique due to its specific combination of functional groups and the pyrazolo[3,4-d]pyrimidine core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C20H17N5O2
- Molar Mass : 359.38 g/mol
- CAS Number : 604754-46-3
- Density : 1.32 g/cm³ (predicted)
- pKa : 14.80 (predicted)
Anticancer Activity
Recent studies have shown that compounds within the pyrazolo[3,4-d]pyrimidine class, including N-benzyl derivatives, exhibit promising anticancer properties. A notable investigation highlighted that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator in cancer cell proliferation. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in various cancer cell lines, indicating potential for therapeutic development against cancers such as breast and prostate cancer .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| N-Benzyl derivative | CDK2 | 0.5 - 2.0 | Various |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 0.8 - 1.5 | Colon cancer (HT29) |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Research indicates that pyrazolo derivatives exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 1.35 µM . This suggests that N-benzyl derivatives could be further explored as anti-tubercular agents.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | IC50 (µM) |
|---|---|
| N-Benzyl derivative | 1.35 - 2.18 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- CDK Inhibition : The compound selectively inhibits CDK2, disrupting the cell cycle and promoting apoptosis in tumor cells.
- Antimicrobial Action : It likely disrupts bacterial cell wall synthesis or function, although the exact mechanism requires further elucidation.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the anticancer efficacy of various pyrazolo derivatives including N-benzyl compounds against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-tubercular Activity
Another research effort focused on the anti-tubercular potential of substituted pyrazolo derivatives. The study found that several compounds exhibited potent activity against Mycobacterium tuberculosis, with minimal cytotoxic effects on human cells . This positions N-benzyl derivatives as promising candidates for further development in tuberculosis treatment.
Q & A
Q. What are the established synthetic routes for N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide?
The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting the pyrazolo[3,4-d]pyrimidin-4-one core with N-substituted α-chloroacetamides under reflux in aprotic solvents like acetonitrile or DMF. For example, describes the use of 2-chloro-N-(4-chlorobenzyl)acetamide derivatives to introduce the benzylacetamide moiety. Reaction optimization typically includes temperature control (60–80°C), anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : ¹H and ¹³C NMR confirm substituent integration and electronic environments. The benzyl group’s protons appear as a singlet (~4.5 ppm), while pyrimidine ring protons resonate downfield (7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 377.13 for C₂₁H₁₇N₅O₂).
- X-ray Crystallography : highlights single-crystal X-ray diffraction to resolve bond angles and confirm regioselectivity in pyrazolo-pyrimidine derivatives (R-factor <0.05) .
Q. What preliminary bioactivity assays are suitable for evaluating this compound?
In vitro antioxidant screening using DPPH radical scavenging assays (IC₅₀ values) or ferric reducing antioxidant power (FRAP) is common. demonstrates moderate activity (IC₅₀ ~50 µM) for structurally related pyrazolo-benzothiazine acetamides, suggesting similar protocols could apply .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for substitutions on the pyrazolo-pyrimidine core?
Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) identify transition states. For example, suggests that the α-chloroacetamide’s electrophilic carbon undergoes nucleophilic attack by the pyrimidine’s N5 atom, with chloride as a leaving group. Solvent polarity and steric hindrance from the benzyl group influence reaction rates .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from solvent choice, catalyst presence, or purification methods. For instance, reports higher yields (~70%) using ethanol/piperidine at 0–5°C for similar acetamide syntheses, whereas notes ~50% yields in acetonitrile. Systematic DOE (Design of Experiments) can optimize parameters like temperature, solvent, and stoichiometry .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
SAR studies involve synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on the benzyl ring or pyrimidine core). shows that electron-donating groups (e.g., methoxy) enhance antioxidant activity by stabilizing radical intermediates. Bioisosteric replacement (e.g., pyridazine for pyrimidine) can improve solubility without sacrificing potency .
Q. What advanced analytical methods validate regioselectivity in complex derivatives?
- 2D NMR (HSQC, HMBC) : Correlates proton-carbon couplings to confirm substitution patterns.
- X-ray Photoelectron Spectroscopy (XPS) : Differentiates nitrogen environments in the pyrazolo-pyrimidine ring.
- In Silico Docking : Predicts binding modes to biological targets (e.g., kinases), as seen in for pyrimidine-based inhibitors .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
- Data Reproducibility : Include internal standards (e.g., deuterated solvents for NMR) and triplicate measurements in bioassays .
- Conflict Mitigation : Cross-validate spectral data with literature (e.g., compare melting points in and ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
